NMR spectroscopy data for 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
NMR spectroscopy data for 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
An in-depth technical analysis and methodological guide on the structural elucidation of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile , designed for synthetic chemists and drug development professionals.
Executive Summary
The functionalized four-membered nitrogen heterocycle, 1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile (CAS: 2446668-72-8), represents a highly specialized, sterically hindered building block. Its unique architecture—combining a strained azetidine ring, a bulky benzhydryl protecting group, a gem-dimethyl moiety, and a versatile cyano handle—makes it an invaluable intermediate in modern medicinal chemistry. Notably, structurally analogous azetidine-3-carbonitriles serve as the foundational backbone for synthesizing potent Lysophosphatidic Acid Receptor 1 (LPA1) antagonists, such as ACT-1016-0707, which are critical in the treatment of idiopathic pulmonary fibrosis.
This whitepaper provides a comprehensive breakdown of the chemical architecture, high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy data, and the self-validating experimental protocols required for its structural verification.
Chemical Architecture & Mechanistic Rationale
The structural complexity of 1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile dictates its unique spectral signature:
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The Azetidine Core: The four-membered ring is highly strained (~26 kcal/mol ring strain), which alters the hybridization of the ring carbons, increasing their s-character. This directly impacts the scalar coupling constants ( 2J and 3J ) observed in 1 H NMR.
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Benzhydryl Group (N-Protection): The bulky diphenylmethyl group at position 1 provides extreme steric shielding, preventing unwanted N-alkylation during downstream reactions. The magnetic anisotropy of the two phenyl rings heavily deshields the adjacent methine proton.
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2,2-Dimethyl Substitution: The gem-dimethyl group restricts the conformational flipping of the azetidine ring (puckering), locking the molecule into a rigid conformation. Because the adjacent C3 carbon is a stereocenter, these two methyl groups are diastereotopic and will resolve as two distinct singlets in the NMR spectrum.
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3-Carbonitrile Group: The electron-withdrawing cyano group polarizes the C3-H bond and serves as a synthetic handle for subsequent hydrolysis to a carboxylic acid, a key step in [1].
Synthesis Workflow & Context
The synthesis of highly substituted azetidines typically bypasses direct cyclization due to unfavorable entropy. Instead, it relies on the rearrangement of aziridinium intermediates or the cyclization of β,γ -dibromoamines, as established in the synthesis of functionalized azetidines [2].
Workflow for the synthesis and NMR structural validation of the azetidine building block.
NMR Spectroscopy Data & Interpretation
Due to the stereocenter at C3, the molecule lacks an internal plane of symmetry. This breaks the magnetic equivalence of the protons at C4 and the methyl groups at C2. The following tables present the high-fidelity, theoretically derived NMR assignments based on empirical rules for heavily substituted azetidines.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
Causality Insight: The C4 protons exhibit distinct chemical shifts because one is cis to the cyano group and the other is trans. The cis-proton (C4-H a ) is exposed to the deshielding cone of the C ≡ N triple bond's magnetic anisotropy, pushing it downfield to 3.60 ppm.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Rationale |
| Aromatic | 7.15 - 7.45 | m | - | 10H | Phenyl rings of the benzhydryl group. |
| Benzhydryl CH | 4.60 | s | - | 1H | Highly deshielded by two phenyl rings and the electronegative nitrogen. |
| C4-H a (cis to CN) | 3.60 | dd | Jgem = 7.5, Jcis = 8.5 | 1H | Diastereotopic; deshielded by cyano group anisotropy. |
| C3-H | 3.35 | dd | Jcis = 8.5, Jtrans = 6.0 | 1H | Methine proton coupled to both C4 protons. |
| C4-H b (trans to CN) | 3.05 | dd | Jgem = 7.5, Jtrans = 6.0 | 1H | Diastereotopic; shielded relative to C4-H a . |
| C2-CH 3 (cis to CN) | 1.30 | s | - | 3H | Diastereotopic methyl group. |
| C2-CH 3 (trans to CN) | 0.90 | s | - | 3H | Diastereotopic methyl group. |
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
Causality Insight: The extreme downfield shift of the benzhydryl methine carbon (72.5 ppm) is a hallmark of dual benzylic and α -nitrogen substitution.
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Rationale |
| Aromatic (ipso) | 142.0 | C | Quaternary carbons attached to the benzhydryl CH. |
| Aromatic (o, m, p) | 128.5, 127.6, 127.1 | CH | Phenyl ring carbons. |
| C ≡ N | 119.5 | C | Nitrile carbon; characteristic chemical shift region. |
| Benzhydryl CH | 72.5 | CH | Highly deshielded by N and phenyls. |
| C2 | 64.8 | C | Quaternary azetidine carbon. |
| C4 | 52.3 | CH 2 | Methylene carbon adjacent to the nitrogen atom. |
| C3 | 28.4 | CH | Methine carbon bearing the cyano group. |
| C2-CH 3 | 24.2, 19.5 | CH 3 | Diastereotopic methyl carbons. |
Experimental Protocols: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. Do not rely on default automation parameters for sterically hindered heterocycles.
Step-by-Step Methodology:
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Sample Preparation (Internal Calibration): Dissolve 15.0 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing exactly 0.03% v/v Tetramethylsilane (TMS).
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Validation Mechanism: The inclusion of TMS provides an absolute zero-point reference (0.00 ppm), eliminating chemical shift drift caused by concentration or temperature variations.
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Probe Tuning and Matching (ATM): Insert the sample and execute automated tuning and matching for both 1 H and 13 C nuclei.
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Causality: Proper impedance matching maximizes Radio Frequency (RF) power transfer to the coil, drastically improving the Signal-to-Noise Ratio (SNR) required to resolve the fine J -couplings of the azetidine ring.
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Gradient Shimming: Perform 3D gradient shimming on the Z-axis using the deuterium lock signal.
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Validation Mechanism: Before initiating the scan, acquire a dummy 1D 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The system is only validated for acquisition if the FWHM is ≤ 0.8 Hz.
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Acquisition Parameters (Relaxation Delay): Set the relaxation delay (D1) to 5.0 seconds for 1 H and 10.0 seconds for 13 C.
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Causality: The quaternary C2 carbon and the cyano carbon lack attached protons, resulting in exceptionally long longitudinal relaxation times ( T1 ). A long D1 ensures complete relaxation between pulses, preventing signal saturation and allowing for accurate quantitative integration.
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Post-Acquisition Processing: Apply zero- and first-order phase corrections, followed by a multipoint baseline correction.
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Validation Mechanism: Set the integral of the benzhydryl CH singlet (4.60 ppm) exactly to 1.00. The aromatic multiplet must subsequently integrate to exactly 10.00 ( ± 0.05). Any deviation indicates an impure sample or incomplete relaxation.
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Biological Translation: LPA1 Receptor Antagonism
Why synthesize such a complex, sterically hindered azetidine? 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is a direct precursor in the pipeline for developing Lysophosphatidic Acid Receptor 1 (LPA1) antagonists.
In drug development, the cyano group is subjected to controlled hydrolysis to yield a carboxylic acid, which is then coupled to various aryl amines. Concurrently, the benzhydryl group is cleaved via hydrogenolysis to allow functionalization at the azetidine nitrogen. These antagonists block the LPA1 signaling cascade, which is heavily implicated in the pathogenesis of idiopathic pulmonary fibrosis [1].
LPA1 receptor signaling pathway highlighting the inhibitory role of azetidine antagonists.
References
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Title: Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: Organic Process Research & Development, ACS Publications (2024) URL: [Link] [1]
